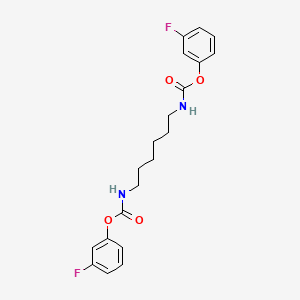
bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate (BPHDC) is a compound that has been extensively studied for its potential applications in scientific research. It is a carbamate derivative that has been synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is not well understood, but it is believed to involve the binding of the compound to DNA. This binding may alter the structure of the DNA, leading to changes in gene expression and other cellular processes. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate may also interact with other proteins and enzymes in the cell, leading to further changes in cellular function.
Biochemical and Physiological Effects:
bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, suggesting that it may have potential as an anti-cancer agent. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is its specificity for DNA. This makes it a valuable tool for researchers studying DNA-related processes. However, bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to use in certain experiments, and may limit its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate. One area of interest is the development of new methods for synthesizing the compound, with the goal of improving yields and purity. Another area of research involves the development of new applications for bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, such as its use in the detection of RNA or other nucleic acids. Finally, researchers may explore the potential therapeutic applications of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, such as its use as an anti-cancer agent or in the treatment of inflammatory diseases.
Conclusion:
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is a compound with a number of potential applications in scientific research. Its specificity for DNA makes it a valuable tool for researchers studying DNA-related processes, and its interesting biochemical and physiological effects make it a promising candidate for therapeutic applications. While there are limitations to working with bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, continued research in this area may lead to new discoveries and applications for this compound.
Synthesemethoden
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate can be synthesized using a variety of methods, including the reaction of 1,6-hexanediamine with 3-fluorophenyl isocyanate, followed by the reaction of the resulting intermediate with phosgene. Another method involves the reaction of 3-fluorophenyl isocyanate with bis(6-aminohexyl) carbonate, followed by the reaction of the resulting intermediate with phosgene. These methods have been shown to be effective in synthesizing bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to have a number of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of DNA. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to bind specifically to DNA, and its fluorescence can be used to detect the presence of DNA in a sample. This makes it a valuable tool for researchers studying DNA-protein interactions, DNA damage and repair, and other DNA-related processes.
Eigenschaften
IUPAC Name |
(3-fluorophenyl) N-[6-[(3-fluorophenoxy)carbonylamino]hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c21-15-7-5-9-17(13-15)27-19(25)23-11-3-1-2-4-12-24-20(26)28-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMYVCWBNESNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)NCCCCCCNC(=O)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)
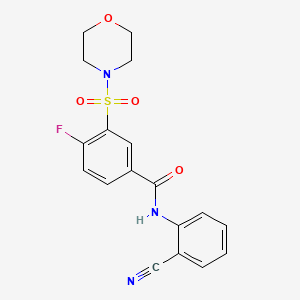
![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)
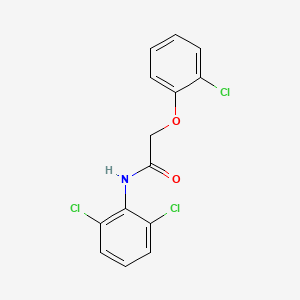
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
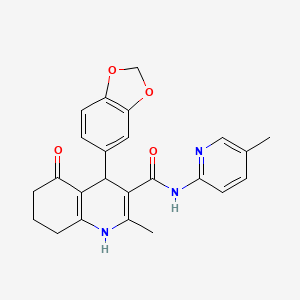
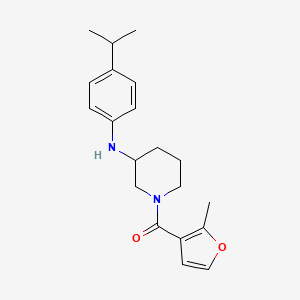
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)

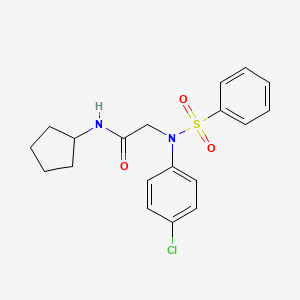
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5031034.png)